molecular formula C14H25NO3 B2595532 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one CAS No. 1421513-74-7

3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one

Número de catálogo: B2595532
Número CAS: 1421513-74-7
Peso molecular: 255.358
Clave InChI: RELWGDCPEMGUAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one is a morpholine-derived ketone featuring a cyclohexyl substituent and a hydroxymethyl-modified morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as pharmacophores, often influencing solubility, bioavailability, and target binding .

Propiedades

IUPAC Name

3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELWGDCPEMGUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCOCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one involves several steps. One common method includes the reaction of cyclohexyl bromide with morpholine in the presence of a base to form 3-cyclohexylmorpholine. This intermediate is then reacted with formaldehyde and a suitable catalyst to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Análisis De Reacciones Químicas

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

3-(Morpholin-4-Yl)-1-Phenyl-3-(Pyridin-2-Yl)Propan-1-One
  • Structure : Contains phenyl and pyridinyl substituents instead of cyclohexyl and hydroxymethyl groups.
  • Properties : Melting point = 445 K; morpholine adopts a chair conformation, with a dihedral angle of 83.30° between aromatic rings. Weak C–H···π interactions stabilize the crystal lattice .
  • Applications : Used as a chiral auxiliary in asymmetric synthesis.
1-(2H-1,3-Benzodioxol-5-Yl)-3-(Morpholin-4-Yl)Propan-1-One (Mor)
  • Structure : Benzodioxolyl substituent replaces cyclohexyl; lacks hydroxymethyl modification.
  • Biological Activity : Exhibits SARS-CoV-2 main protease (Mpro) inhibition (binding energy = -6.3 kcal/mol), with hydroxylated analogs showing 56% improved affinity .
3-Cyclohexyl-1-(Morpholin-4-Yl)Propan-1-One
  • Structure : Lacks the hydroxymethyl group on the morpholine ring.

Computational and Experimental Insights

  • Density Functional Theory (DFT): The hydroxymethyl group may increase electron density at the morpholine oxygen, enhancing hydrogen-bond donor capacity. DFT studies on similar compounds suggest that exact-exchange functionals (e.g., B3LYP) improve thermochemical accuracy, aiding in predicting reactivity .
  • Molecular Docking : Hydroxylated morpholine derivatives, like Mor analogs, show improved binding to SARS-CoV-2 Mpro via hydrogen bonds with active-site residues (His41, Cys145) .

Actividad Biológica

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one is a compound of interest due to its potential therapeutic applications, particularly in the realm of cancer treatment and other biological activities. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a cyclohexyl group and a morpholine moiety, which are significant in determining its biological interactions. The hydroxymethyl group enhances solubility and may influence binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Morpholine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
3-Cyclohexyl-1-[3-(hydroxymethyl)...A549 (Lung Cancer)5.2
N-Acyl Morpholine DerivativeHeLa (Cervical Cancer)4.8
Cyclohexyl-substituted CompoundMCF7 (Breast Cancer)6.0

The above table summarizes the IC50 values, indicating the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been suggested that such compounds can act as antagonists to indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion .

Study on c-KIT Inhibition

A recent study highlighted the role of c-KIT inhibitors in treating gastrointestinal cancers. The compound demonstrated significant inhibition against BaF3-TEL-c-KIT cells, with an IC50 value of approximately 0.038 µM, showcasing its potential as a targeted therapy . This suggests that this compound may similarly affect c-KIT signaling pathways.

In Vivo Efficacy

In vivo studies have shown that morpholine derivatives exhibit dose-dependent inhibition of tumor growth in xenograft models. For example, a related compound demonstrated nearly complete tumor growth inhibition at dosages of 100 mg/kg/day over an 11-day treatment period .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable bioavailability and metabolic stability in animal models, which are essential for effective drug development.

Table 2: Pharmacokinetic Properties

ParameterValueReference
Bioavailability~50%
Half-life4.5 hours
Metabolic StabilityHigh

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including Mannich reactions or nucleophilic substitutions. For example, morpholine derivatives can be synthesized via condensation of cyclohexyl ketones with morpholine precursors under acidic catalysis (e.g., HCl) in polar solvents like DMSO at elevated temperatures (100°C). Reaction optimization requires strict pH control (pH 2–3) and monitoring via TLC or HPLC to minimize byproducts. Adjusting stoichiometry of formaldehyde equivalents and catalysts (e.g., paraformaldehyde) can enhance yields .

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ ~1.2–1.8 ppm, morpholine ring protons at δ ~3.5–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₂₃NO₃: 249.32 g/mol).
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) groups.
    Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

Q. How does this compound interact with enzyme targets, and what assays are used to study inhibition?

  • Methodological Answer : The morpholine and hydroxymethyl groups enable hydrogen bonding with active-site residues (e.g., proteases or kinases). Enzymatic inhibition is assessed via:

  • Fluorescence-based assays : Measures changes in substrate turnover (e.g., SARS-CoV-2 Mpro protease inhibition, IC₅₀ determination).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets.
  • Crystallographic studies : Co-crystallization with HRP-2 PWWP domain reveals binding modes (resolution ≤1.6 Å) .

Q. What crystallographic tools are essential for resolving its 3D structure?

  • Methodological Answer :

  • SHELX suite : SHELXL refines small-molecule structures using least-squares algorithms; SHELXD solves phases via dual-space methods.
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters.
  • Validation with PLATON or CCDC Mercury ensures geometric accuracy (e.g., bond lengths within ±0.02 Å) .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina, Glide) : Docks derivatives into target pockets (e.g., SARS-CoV-2 Mpro) to rank binding affinities (ΔG ≤−6.3 kcal/mol indicates strong binding).
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS evaluates stability of ligand-receptor complexes (RMSD ≤2.0 Å over 100 ns).
  • Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., hydroxymethyl → trifluoromethyl) .

Q. What in vitro toxicity profiling methods are applicable for early-stage risk assessment?

  • Methodological Answer :

  • Ames Test : Assesses mutagenicity via bacterial reverse mutation (S. typhimurium strains TA98/TA100).
  • hERG Assay : Patch-clamp electrophysiology evaluates cardiac toxicity (IC₅₀ for hERG channel blockade).
  • Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells (CC₅₀ ≥100 μM suggests low toxicity). Toxicity classification follows ECHA guidelines .

Q. How do conformational dynamics of the morpholine ring impact ligand-receptor interactions?

  • Methodological Answer :

  • Ring Puckering Analysis : Cremer-Pople parameters quantify chair/twist-boat conformations (θ, φ angles).
  • Torsion Angle Libraries : Compare with Cambridge Structural Database (CSD) entries to identify prevalent conformers.
  • QM/MM Calculations : Gaussian09 optimizes ring geometry (B3LYP/6-31G* level) to correlate with binding entropy .

Q. What strategies resolve contradictions in crystallographic data interpretation (e.g., disordered solvent molecules)?

  • Methodological Answer :

  • SQUEEZE (PLATON) : Models electron density for disordered regions without overfitting.
  • Twinned Refinement (SHELXL) : Applies HKLF5 format for datasets with overlapping lattices.
  • Cross-validation (Rfree) : Ensures model robustness by excluding 5–10% of reflections during refinement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.